molecular formula C8H12N2O B13256061 1-(5-Methoxypyridin-2-YL)-N-methylmethanamine

1-(5-Methoxypyridin-2-YL)-N-methylmethanamine

Cat. No.: B13256061
M. Wt: 152.19 g/mol
InChI Key: OBZUNPXMJPOKEY-UHFFFAOYSA-N
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Description

(5-methoxypyridin-2-yl)methylamine is an organic compound with the molecular formula C₈H₁₂N₂O It is a derivative of pyridine, featuring a methoxy group at the 5-position and a methylamine group attached to the 2-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-methoxypyridin-2-yl)methylamine typically involves the following steps:

    Starting Material: The synthesis begins with 5-methoxypyridine.

    Alkylation: The 5-methoxypyridine undergoes alkylation with a suitable alkylating agent, such as methyl iodide, in the presence of a base like potassium carbonate to form 5-methoxypyridin-2-ylmethyl iodide.

    Amination: The resulting intermediate is then subjected to nucleophilic substitution with methylamine to yield (5-methoxypyridin-2-yl)methylamine.

Industrial Production Methods

Industrial production methods for (5-methoxypyridin-2-yl)methylamine may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

(5-methoxypyridin-2-yl)methylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methylamine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles such as halides, thiols, and amines.

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted pyridine derivatives.

Scientific Research Applications

(5-methoxypyridin-2-yl)methylamine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory pathways.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules, including heterocyclic compounds.

    Biological Studies: It is employed in studies investigating the biological activity of pyridine derivatives, including their interactions with enzymes and receptors.

    Industrial Applications: The compound is used in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (5-methoxypyridin-2-yl)methylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxy and methylamine groups play a crucial role in binding to these targets, influencing their activity and leading to various biological effects. The compound may modulate signaling pathways, enzyme activity, and receptor interactions, contributing to its observed effects in biological systems.

Comparison with Similar Compounds

(5-methoxypyridin-2-yl)methylamine can be compared with other similar compounds, such as:

    5-methylpyridin-2-amine: Lacks the methoxy group, resulting in different chemical and biological properties.

    2-methyl-5-methoxypyridine: The position of the methyl and methoxy groups is reversed, leading to variations in reactivity and applications.

    5-methoxypyridin-2-ylmethanol:

The uniqueness of (5-methoxypyridin-2-yl)methylamine lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C8H12N2O

Molecular Weight

152.19 g/mol

IUPAC Name

1-(5-methoxypyridin-2-yl)-N-methylmethanamine

InChI

InChI=1S/C8H12N2O/c1-9-5-7-3-4-8(11-2)6-10-7/h3-4,6,9H,5H2,1-2H3

InChI Key

OBZUNPXMJPOKEY-UHFFFAOYSA-N

Canonical SMILES

CNCC1=NC=C(C=C1)OC

Origin of Product

United States

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